Oxiraneoctanoic acid

Description

Oxiraneoctanoic acids are fundamentally fatty acid epoxides, a class of molecules produced from the oxidation of unsaturated fatty acids. nih.govnih.gov This process can occur through two primary routes: enzymatic action and non-enzymatic autoxidation. wikipedia.org The most studied enzymatic pathway involves cytochrome P450 (CYP) epoxygenases, which metabolize common dietary polyunsaturated fatty acids such as linoleic acid and oleic acid into their corresponding epoxides. wikipedia.orgnih.govwikipedia.org For instance, the epoxidation of oleic acid yields 9,10-epoxystearic acid, a form of oxiraneoctanoic acid. nih.gov Similarly, linoleic acid is metabolized to two different epoxides: coronaric acid (9,10-epoxyoctadecenoic acid) and vernolic acid (12,13-epoxyoctadecenoic acid). wikipedia.orgwikipedia.org

These fatty acid epoxides are not inert molecules; they are potent lipid mediators involved in a variety of biological signaling pathways. nih.gov Their biological activity is often terminated or altered through hydrolysis by the enzyme soluble epoxide hydrolase (sEH), which converts the epoxide to a diol. nih.govnih.gov Much of the research in this area focuses on the balance between the production of fatty acid epoxides by CYP enzymes and their degradation by sEH, as this balance plays a crucial role in regulating physiological processes such as inflammation and blood pressure. nih.govresearchgate.netendocrine-abstracts.org The anti-inflammatory effects of epoxyeicosatrienoic acids (EETs), which are epoxides of arachidonic acid, are particularly well-documented. mdpi.comresearchgate.netnih.govnih.gov

Oxiraneoctanoic acids are not only products of endogenous metabolism but are also found naturally in the plant kingdom, making them a subject of interest in natural product discovery. gerli.com A prime example is vernolic acid, which is found in high concentrations (up to 80%) in the seed oil of Vernonia galamensis, also known as ironweed. wikipedia.orgresearchgate.netresearchgate.netnih.gov This makes Vernonia galamensis a significant natural source of epoxy oil. researchgate.net Coronaric acid is another naturally occurring this compound derivative found in the seed oils of plants in the sunflower family. wikipedia.orggerli.com

The discovery of these compounds in plants has spurred investigations into their biological activities and potential applications. In mammals, both vernolic acid and coronaric acid are also produced endogenously and are sometimes referred to as isoleukotoxin and leukotoxin, respectively, due to their toxic effects on leukocytes. wikipedia.orgwikipedia.org The presence of these epoxy fatty acids in natural sources like Vernonia seed oil has made them valuable bio-feedstocks for industrial applications. wikipedia.org The investigation of plant-derived epoxy fatty acids is an active area of research, with studies focusing on their isolation, characterization, and exploration of their biological properties. gerli.com

Current research on this compound and related epoxy fatty acids is multifaceted, spanning from human health to materials science. A significant research trajectory is the exploration of their therapeutic potential, particularly their anti-inflammatory properties. mdpi.comresearchgate.netnih.govnih.govplos.orgumw.edu.plnih.gov Studies on epoxyeicosatrienoic acids (EETs) have shown that they can attenuate inflammation, suggesting that enhancing their levels could be a therapeutic strategy for inflammatory diseases. mdpi.comnih.govplos.org

Another prominent area of research is the potential antimicrobial activity of epoxy fatty acids and polymers derived from them. researchgate.netbohrium.comnih.gov For example, bio-based epoxy polymers made from phenolic branched-fatty acids have demonstrated antibacterial properties. researchgate.net The development of antimicrobial epoxy resins is a growing field, with some commercial resins showing inherent antibacterial and antiviral activity. mdpi.com

In the realm of materials science, there is considerable interest in using naturally derived epoxy fatty acids, such as those from vernonia oil, as precursors for bio-based polymers. wikipedia.orgacs.orgmdpi.com These epoxy oils can be used to synthesize epoxy resins, adhesives, paints, and coatings, offering a renewable alternative to petroleum-based products. wikipedia.orgacs.org The chemoenzymatic epoxidation of fatty acids is also being explored to produce greener plasticizers for polymers like poly(lactic acid). acs.orglu.se

Furthermore, biotechnological production of these valuable fatty acids is an emerging research front. nih.govresearchgate.net This involves genetically engineering plants or microorganisms to produce high levels of specific epoxy fatty acids. For instance, research has focused on expressing genes for epoxygenase enzymes from plants like Stokesia laevis in crops such as soybean to produce vernolic acid. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

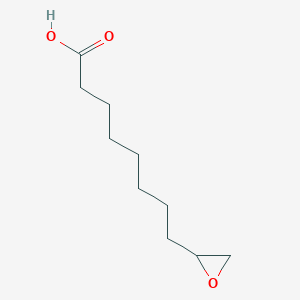

8-(oxiran-2-yl)octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-10(12)7-5-3-1-2-4-6-9-8-13-9/h9H,1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRRSVDAJUCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465039 | |

| Record name | Oxiraneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52703-79-4 | |

| Record name | Oxiraneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosystematic Distribution of Oxiraneoctanoic Acid and Its Derivatives

Identification in Plant-Derived Extracts

The presence of Oxiraneoctanoic acid and its related forms has been documented in numerous plant species. These compounds are often components of the complex chemical mixtures found in oils and extracts derived from seeds, legumes, and other plant tissues. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been instrumental in identifying and quantifying these molecules.

Presence in Edible Oils: Studies on Peanut Oil

Peanut oil (Arachis hypogaea L.) has been a subject of chemical analysis that has led to the identification of this compound derivatives. In one study, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of peanut oil from Algeria identified 20 chemical compounds, among which was this compound, 3-octyl. ekb.eg This particular compound was noted as a promising candidate for continued research due to its significant activity against leukemia cells in cytotoxicity assessments. ekb.egnih.gov Another form, cis-9,10-epoxyoctadecanoic acid, has also been isolated from peanut oil.

Furthermore, epoxy-fatty acids, such as 9,10-epoxy-12-octadecenoate, also known as leukotoxin, can be formed from the oxidation of polyunsaturated fatty acids during the heating of culinary oils. researchgate.net Research has also pointed to the presence of 9,10-epoxyoctadecanoic acid in peanut oil. researchgate.netscribd.com

Table 1: Identification of this compound Derivatives in Peanut Oil

| Compound Name | Specific Finding |

|---|---|

| This compound, 3-octyl | Identified as a chemical constituent in GC-MS analysis. ekb.eg |

| cis-9,10-epoxyoctadecanoic acid | Isolated from raw peanut oil. |

| 9,10-epoxy-12-octadecenoate (Leukotoxin) | Noted as a potential lipid oxidation product in heated oils. researchgate.net |

| 9,10-epoxyoctadecanoic acid | General identification in peanut oil. researchgate.netscribd.com |

Detection in Seed Extracts (e.g., Foeniculum vulgare, Ailanthus excelsa)

Seed extracts are another significant source where this compound derivatives have been detected. A study utilizing GC-MS analysis on the methanolic seed extract of Foeniculum vulgare (fennel) successfully identified the methyl ester of 3-octyl-oxiraneoctanoic acid. In some analyses of fennel seed essential oil, cis-Oxiraneoctanoic acid, 3-octyl-, has been reported, though its concentration can be minor.

The compound this compound, 3-octyl-, methyl ester, cis- has also been noted in the methanolic leaf and stem extracts of Croton gratissimus, which in turn cites research related to Ailanthus excelsa.

Isolation from Legumes (e.g., Faba Bean, Pea Samples)

Lipid analysis of various legumes has revealed that this compound, 3-octyl- can serve as a distinguishing chemical marker. In a comprehensive study of 47 legume samples, this compound was identified as a key discriminator for faba bean (Vicia faba) samples. While it was characteristic for faba beans, the study also detected this compound, 3-octyl- in pea (Pisum sativum) samples, although in significantly lower quantities.

Table 2: Relative Presence of this compound, 3-octyl- in Legumes

| Legume Species | Finding |

|---|---|

| Faba Bean (Vicia faba) | Identified as a key discriminating compound. |

| Pea (Pisum sativum) | Detected in significantly lower amounts compared to faba beans. |

Characterization in Insect Cuticular Chemical Compounds (e.g., Anthidium amabile)

The cuticle of insects is a complex matrix of lipids, hydrocarbons, and other chemical compounds that serve various functions, including protection and communication. Research into the chemical composition of the cuticle of the solitary bee species Anthidium amabile has identified an this compound derivative.

A chemotaxonomic study using GC-MS analysis to describe the cuticular chemical compounds of both male and female Anthidium amabile revealed the presence of this compound, 3-octyl-, cis in the female of the species. This compound was one of ten fatty acids identified in the female's cuticular profile. However, it was found in trace amounts, representing only 0.43% of the total compounds detected.

Discovery in Microbial Secondary Metabolites

Microbial secondary metabolites are a diverse group of compounds produced by microorganisms that are not essential for their primary growth but often have specialized functions. Within this vast chemical library, derivatives of this compound have been found.

In an analysis of the methanolic extract of the bacterium Klebsiella pneumoniae, GC-MS analysis revealed the presence of this compound 3-octyl -,cis among thirty-nine identified bioactive compounds. Additionally, research into fungal endophytes, which are fungi that live within plants, has also pointed to the production of these compounds. A table summarizing compounds from fungal endophytes with potential biocontrol activity lists this compound, 3-octyl-, methyl ester, cis-.

Analysis in Bacterial Isolates (e.g., Klebsiella pneumoniae, Glutamicibacter mysorens)

Current research literature does not provide specific analysis detailing the presence or isolation of this compound or its derivatives within the bacterial species Klebsiella pneumoniae and Glutamicibacter mysorens. While extensive research exists on the metabolic pathways, particularly concerning polysaccharides and virulence factors in Klebsiella pneumoniae, the specific role or production of this fatty acid epoxide is not a focal point of available studies. nih.govmdpi.com Similarly, studies on Glutamicibacter mysorens primarily focus on its taxonomy, genomic characteristics, and its reclassification from the genus Arthrobacter, without specific mention of its fatty acid profile in relation to this compound. nih.govnih.govresearchgate.net

Detection in Cyanobacterial Strains (Anabaena variabilis, Spirulina platensis)

The analysis of bioactive compounds in certain cyanobacteria has successfully identified derivatives of this compound. In a comparative phytochemical study, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanol (B129727) extract from Anabaena variabilis identified the presence of this compound, 3-octyl-, methyl ester, trans. ekb.egresearchgate.net This compound was one of 37 bioactive compounds identified in this strain. ekb.eg

Conversely, in the same study, this specific compound was not detected in the methanolic extract of Spirulina platensis. ekb.egresearchgate.net The analysis of S. platensis revealed a different profile of bioactive compounds, primarily composed of other fatty acids. ekb.eg

Table 1: GC-MS Analysis of this compound Derivative in Anabaena variabilis

This interactive table provides details on the detection of an this compound derivative in a methanolic extract of Anabaena variabilis. ekb.egresearchgate.net

| Compound Name | Retention Time (RT) | Area % | Molecular Formula | Molecular Weight (MW) |

| This compound, 3-octyl-, methyl ester, trans | 31.05 | 0.59 | C19H36O3 | 312 |

Environmental Presence and Transformation Research (e.g., in soil and groundwater)

Specific research detailing the environmental presence and transformation of this compound in soil and groundwater is limited in the available literature. However, the fate of organic acids and other organic compounds in these environments is a subject of broader environmental science research. The mobilization, speciation, and transformation of organic contaminants in soil and groundwater ecosystems are complex processes influenced by hydro-biogeochemical conditions. mdpi.comnerc.ac.uk

The transformation of monoaromatic hydrocarbons into organic acid intermediates has been observed in anoxic groundwater, suggesting that oxidation of organic compounds is a significant natural attenuation process. usgs.gov Generally, the persistence of organic compounds in the subsurface is variable. Some are resistant to biodegradation and can persist in the aqueous environment, while others may be transformed through biotic or abiotic processes. nerc.ac.uk The transformation of organic matter during soil-aquifer treatment involves significant reductions in dissolved organic carbon, with biodegradable fractions being preferentially removed. researchgate.net While these general principles apply, specific degradation pathways and persistence data for this compound in soil and groundwater have not been extensively documented.

Advanced Methodologies for Oxiraneoctanoic Acid Synthesis and Derivatization

Multi-Step Synthetic Routes

The creation of oxiraneoctanoic acid and its subsequent conversion into various derivatives typically follows a sequence of well-established chemical reactions. The core of this sequence is the formation of the oxirane (or epoxide) ring, followed by reactions targeting the carboxylic acid group.

Epoxidation is the fundamental process for converting the carbon-carbon double bond in oleic acid into an oxirane ring. cetjournal.it This reaction is most commonly achieved using peroxy acids (peracids), which can be prepared separately or, more frequently, generated in situ. scispace.com

The in situ generation of performic acid is a widely used method. cetjournal.itresearchgate.net It involves the reaction of formic acid (HCOOH), acting as an oxygen carrier, with hydrogen peroxide (H₂O₂), which serves as the oxygen donor. cetjournal.it A mineral acid, such as sulfuric acid, is often used in small amounts to catalyze the formation of the performic acid. scispace.com The performic acid then reacts with the double bond of oleic acid to form the epoxide ring. The efficiency of this process is influenced by several parameters, including reaction temperature, stirring speed, and the molar ratios of the reactants. springerprofessional.deresearchgate.net For instance, studies have shown that optimal conditions can lead to a high relative conversion to oxirane, with one study achieving 85% conversion using an Amberlite IR-120 catalyst. researchgate.net Another study reported an 87.61% relative conversion to oxirane under its optimal conditions. researchgate.net The reaction is typically controlled at moderate temperatures, as higher temperatures can promote the degradation of the oxirane ring through hydrolysis.

Formation of Performic Acid: HCOOH + H₂O₂ ⇌ HCOOOH + H₂O

Epoxidation of Oleic Acid: R-CH=CH-R' + HCOOOH → R-CH(O)CH-R' (this compound) + HCOOH cetjournal.it

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Temperature | 45°C | 80% Relative Conversion to Oxirane | |

| Molar Ratio (Formic Acid:Oleic Acid) | 1.64:1 | ||

| Molar Ratio (H₂O₂:Oleic Acid) | 2:1 | ||

| Temperature | 85°C | 58% Relative Conversion to Oxirane | springerprofessional.de |

| Agitation Speed | 200 rpm | ||

| Molar Ratio (Formic Acid:Oleic Acid) | 1.5:1 | ||

| Molar Ratio (H₂O₂:Oleic Acid) | 1.5:1 |

Following epoxidation, the carboxylic acid group of this compound can be modified through esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk The reaction is a reversible equilibrium, where a molecule of water is eliminated for each molecule of ester formed. chemguide.co.uk

For example, to synthesize the methyl ester of this compound, the epoxy acid is reacted with methanol (B129727). ontosight.ai The general equation for this esterification is:

R-COOH (this compound) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O chemguide.co.uk

To drive the reaction towards the product side and achieve a high yield of the ester, the water produced is often removed as it forms, or an excess of the alcohol reactant is used. chemguide.co.uk This process is crucial for creating derivatives like cis-9,10-epoxyoctadecanoate and other esters used as intermediates in further chemical syntheses. ebi.ac.uk

Catalysis in this compound Synthesis

Catalysis is paramount in the synthesis and derivatization of this compound, offering pathways to increased reaction rates, higher selectivity, and more environmentally benign conditions. Various catalytic systems, from metal complexes to heterogeneous catalysts and ionic liquids, have been explored.

Methyltrioxorhenium (MTO) is a highly effective catalyst for epoxidation reactions using hydrogen peroxide as the oxidant. researchgate.net The MTO/H₂O₂ system has been successfully used for the epoxidation of various olefins, including unsaturated fatty acids and their esters. researchgate.netdss.go.th When applied to soybean oil, which is rich in oleic acid, this catalytic system achieved total double-bond conversion with 95% selectivity in just two hours at room temperature. dss.go.th The catalyst, MTO, can be supported on materials like niobia to enhance its activity and facilitate its use in reactions. researchgate.net This method is advantageous as it produces the desired epoxide without significant formation of diol byproducts. researchgate.net

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making industrial processes more sustainable. In the context of this compound synthesis, several solid catalysts have been investigated for the epoxidation step.

Titanium-grafted silicas, such as Ti-MCM-41, have demonstrated high conversion and excellent selectivity in the epoxidation of methyl oleate (B1233923) using tert-butylhydroperoxide as the oxidant. researchgate.net These materials provide a solid, recyclable catalyst that operates efficiently in reaction media free from organic acids. researchgate.net Another effective heterogeneous catalyst is the ion exchange resin Amberlite IR-120. researchgate.net In the epoxidation of oleic acid using the in situ performic acid method, an optimal loading of this resin catalyst resulted in a maximum relative conversion to oxirane of 85%. researchgate.net

researchgate.netresearchgate.net| Catalyst | Reactants | Key Finding | Source |

|---|---|---|---|

| Ti-MCM-41 | Methyl Oleate, tert-butylhydroperoxide | Very high conversions and excellent selectivity. | |

| Amberlite IR-120 | Oleic Acid, Formic Acid, H₂O₂ | Maximum 85% relative conversion to oxirane. |

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts, offering a "green" alternative to traditional volatile organic solvents. nih.govresearchgate.net A facile and environmentally friendly reaction has been developed for the synthesis of an amine-oleate adduct from epoxidized methyl oleate and aniline. acs.org This reaction proceeds neatly (without any solvent) using only a catalytic amount of the ionic liquid 1-methylimidazolium (B8483265) tetrafluoroborate. nih.govacs.org

The key advantages of this method are the absence of solvents and byproducts, and the ability to recover and recycle the ionic liquid catalyst. nih.govacs.org The reaction specifically yields the desired oleate-aniline adduct without the formation of fatty amides, which can be a common side reaction in other methods. acs.orgacs.org This catalytic approach provides a straightforward method to introduce an aromatic amine group onto the fatty acid backbone, opening pathways to novel oleochemical derivatives. acs.org

Specific Derivatization Strategies

Derivatization of this compound is a critical step for tailoring its chemical properties for specific applications, such as in the synthesis of polymers or other biologically active molecules. These strategies primarily involve reactions at the carboxylic acid group or the oxirane ring.

Synthesis of Methyl Ester Derivatives

The conversion of this compound to its methyl ester derivative is a common strategy to modify its polarity and reactivity. The synthesis typically involves an esterification reaction where the carboxylic acid group is reacted with methanol. google.com A standard laboratory method involves stirring the this compound in a mixture of methanol and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. google.com This process, known as Fischer esterification, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven towards the formation of the methyl ester, with water as a byproduct.

The resulting methyl ester, such as methyl 8-[(2S,3R)-3-octyloxiran-2-yl]octanoate, is an important intermediate for the synthesis of other compounds or for use in materials science. cetjournal.itnist.gov The esterification process is a foundational step for creating various derivatives with potential applications in polymers and resins. cetjournal.it

| Compound Name | Molecular Formula | IUPAC Name | Reference |

|---|---|---|---|

| This compound, 3-octyl-, methyl ester, cis- | C19H36O3 | methyl 8-[(2S,3R)-3-octyloxiran-2-yl]octanoate | nist.govnih.gov |

| This compound, 3-(2-octenyl)-, methyl ester | C18H32O3 | Not specified | ucl.ac.uk |

Formation of Polyols from Fatty Acids via this compound Intermediates

This compound, derived from the epoxidation of unsaturated fatty acids, serves as a key intermediate in the synthesis of bio-based polyols. unl.pt These polyols are valuable precursors for producing a variety of polymers, including polyurethanes and polyesters. unl.ptnih.gov The core of this process is the ring-opening reaction of the oxirane moiety.

The synthesis involves the hydroxylation of the epoxidized fatty acid. unl.pt This is typically achieved by reacting the this compound intermediate with a polyfunctional alcohol, such as 1,4-butanediol, trimethylolpropane, or triethanolamine, in the presence of an acid catalyst. nih.govlookchem.com Catalysts like tetrafluoroboric acid or acidic clays (B1170129) (e.g., Montmorillonite K10) are used to facilitate the cleavage of the oxirane ring. nih.govresearchgate.net

During the reaction, the alcohol acts as a nucleophile, attacking one of the carbon atoms of the protonated oxirane ring. This leads to the opening of the ring and the formation of new hydroxyl groups, thereby converting the epoxide into a polyol. nih.gov The functionality, molecular weight, and viscosity of the resulting polyols can be controlled by varying the type of alcohol used and the reaction conditions. unl.pt This method provides a sustainable route to produce highly functional polyols from renewable feedstocks like tall oil fatty acids. nih.govresearchgate.net

| Polyfunctional Alcohol | Catalyst | Key Outcome | Reference |

|---|---|---|---|

| 1,4-butanediol (BD) | Tetrafluoroboric acid | Formation of polyol precursors for Michael donor compounds | nih.gov |

| Trimethylolpropane (TMP) | Tetrafluoroboric acid | Formation of polyols with a higher number of hydroxyl functional groups | nih.gov |

| Triethanolamine (TEOA) | Montmorillonite K10 (acidic clay) | Synthesis of highly functional biobased polyols | researchgate.net |

| Alkane diols | Mineral acid | Production of polyols with desired functionality and molecular weights | unl.pt |

Stereoselective Synthesis Approaches

The stereochemistry of this compound is a critical aspect that influences its physical properties and biological activity. Stereoselective synthesis aims to control the spatial arrangement of atoms, particularly at the two carbon atoms of the oxirane ring.

The primary approach to stereoselective synthesis of this compound is substrate-controlled. The geometry of the double bond in the precursor fatty acid directly dictates the stereochemistry of the resulting epoxide. Natural unsaturated fatty acids, such as oleic acid, predominantly exist as the cis-isomer. ucl.ac.uk The epoxidation of cis-oleic acid results in the stereoselective formation of cis-9,10-epoxyoctadecanoic acid, also known as cis-9,10-epoxystearic acid. nist.gov This compound is chemically named 2-Oxiraneoctanoic acid, 3-octyl-, (2R,3S)-rel-. nist.govscbt.com The "rel" notation indicates the relative stereochemistry between the two chiral centers of the oxirane ring is cis.

In contrast, the epoxidation of elaidic acid, the trans-isomer of oleic acid, would yield the corresponding trans-epoxide, 8-[(2R,3R)-3-octyloxiran-2-yl]octanoic acid. nih.gov Therefore, by selecting a starting fatty acid with a defined double bond geometry, one can achieve a high degree of stereoselectivity in the final this compound product. Enzymatic methods can also preserve stereochemistry; for instance, lipase-catalyzed polymerization of cis-9,10-epoxy-18-hydroxyoctadecanoic acid proceeds while keeping the cis-epoxy group intact. unl.pt

| Common Name | Systematic Name | CAS Number | Precursor Isomer | Reference |

|---|---|---|---|---|

| cis-9,10-Epoxystearic Acid | 2-Oxiraneoctanoic acid, 3-octyl-, (2R,3S)-rel- | 24560-98-3 | Oleic Acid (cis) | nist.govscbt.com |

| trans-9,10-Epoxyoctadecanoic acid | 2-Oxiraneoctanoic acid, 3-octyl-, (2R,3R)-rel- | 13980-07-9 | Elaidic Acid (trans) | nih.gov |

Mechanistic Investigations of Biological Activities and Cellular Interactions

Research into Antimicrobial and Antifungal Mechanisms

Oxiraneoctanoic acid, also known as epoxyoctadecanoic acid, and its derivatives have been the subject of research for their potential antimicrobial and antifungal properties. The mechanisms through which these compounds exert their effects are multifaceted and often involve disruption of cellular structures and functions.

One of the primary mechanisms of action is the disruption of the cell membrane. Studies on related compounds like octanoic acid have shown that they can cause severe membrane damage to bacteria such as Escherichia coli O157:H7. This damage leads to the release of intracellular components, including ATP, ultimately resulting in bacterial death. The effectiveness of this action can be influenced by factors like temperature, with higher temperatures increasing the membrane-damaging effects. Similarly, 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA), a furan (B31954) fatty acid, has demonstrated anti-staphylococcal activity by permeabilizing the cell membranes of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov At its minimum inhibitory concentration (MIC), 7,10-EODA was found to permeabilize over 95% of MRSA cells to small molecules. nih.gov

In addition to direct membrane damage, some epoxy fatty acids can interfere with key cellular processes. For instance, sublethal doses of 7,10-EODA have been shown to reduce the hemolytic, coagulase, and autolytic activities of both MRSA and methicillin-sensitive S. aureus (MSSA). nih.gov This suggests an anti-virulence activity, which can inhibit the pathogen's ability to cause disease without directly killing it.

The antifungal activity of this compound and related oxylipins is also significant. While the exact mechanisms can be species-specific, they often involve the disruption of the fungal cell membrane's integrity. mdpi.com The fungal cell wall, composed mainly of chitin (B13524) and polysaccharides, and the cell membrane, containing ergosterol, are primary targets for antifungal agents. nih.govnih.gov Some oxylipins have shown inhibitory effects against various plant pathogenic fungi. mdpi.com For example, secondary metabolites from the endophytic fungus Paecilomyces sp., which include octadecanoic acid derivatives, have demonstrated antifungal properties against Rhizoctonia solani. The filtrate from Paecilomyces sp. cultures inhibited the radial growth of this pathogenic fungus by up to 56.25%. nih.gov

Furthermore, the structure of the fatty acid plays a role in its efficacy. For instance, the presence and position of epoxy groups and other functional groups can influence the compound's ability to interact with and disrupt microbial cells. The lipophilicity of the molecule, affected by aliphatic groups on an aromatic ring, can also impact its antimicrobial properties. researchgate.net

It is also worth noting that the antimicrobial action can be influenced by the type and physiology of the target microorganism. Gram-positive bacteria, with their thick peptidoglycan layer, and Gram-negative bacteria, with their outer membrane, present different challenges for antimicrobial agents. nih.gov The effectiveness of this compound and its derivatives can therefore vary between different bacterial and fungal species. mdpi.com

Exploration of Anti-inflammatory Pathways

Research into the anti-inflammatory properties of this compound and related fatty acids has revealed their potential to modulate inflammatory pathways. While the specific mechanisms for this compound are still under investigation, studies on similar compounds, such as octanoic acid, provide insights into their anti-inflammatory potential.

Octanoic acid has demonstrated anti-inflammatory properties in various studies. nih.gov This suggests that related epoxy fatty acids, like this compound, may also possess similar capabilities. The anti-inflammatory effects of these fatty acids are thought to be mediated through their interaction with cellular signaling pathways involved in inflammation.

One potential mechanism is the modulation of signaling systems that control the expression of virulence factors and antibiotic tolerance in bacteria like Staphylococcus aureus. nih.gov By influencing these pathways, these fatty acids may indirectly reduce the inflammatory response triggered by bacterial infections.

The structural characteristics of these fatty acids, including the presence of an oxirane (epoxy) ring, are likely crucial to their biological activity. These features can influence how the molecule interacts with enzymes and receptors involved in the inflammatory cascade. Further research is needed to fully elucidate the specific anti-inflammatory pathways targeted by this compound and to determine the structure-activity relationships that govern its efficacy.

Cytotoxicity Studies and Antitumor Potential at a Cellular Level

The cytotoxic effects of this compound and its derivatives have been explored, particularly in the context of their potential as antitumor agents. Studies have investigated their impact on various cancer cell lines, including leukemia cells, to understand their mechanisms of action at the cellular level.

Research has shown that certain epoxy fatty acids exhibit cytotoxic activity against cancer cells. The introduction of an epoxy group into a fatty acid molecule can enhance its biological activity, including its ability to induce cell death in tumor cells. The precise mechanisms of this cytotoxicity are still being unraveled but are thought to involve the induction of apoptosis (programmed cell death) and the disruption of essential cellular processes in cancer cells.

The antitumor potential of related compounds has also been noted. For example, secondary metabolites produced by the fungus Paecilomyces sp., which can include derivatives of octadecanoic acid, have been reported to possess antitumor properties. nih.gov This suggests that fatty acid derivatives, including those with an oxirane ring, could be a source of novel anticancer compounds.

The lipophilicity and structural features of these molecules are critical for their cytotoxic activity. These properties influence their ability to cross cell membranes and interact with intracellular targets. Further research is necessary to fully characterize the antitumor potential of this compound against leukemia and other cancer cells and to identify the specific cellular pathways it affects.

Neuroprotective Research Focus

While direct research on the neuroprotective effects of this compound is limited, the broader class of epoxy fatty acids has garnered attention for its potential in protecting against neurodegenerative diseases like Alzheimer's. These compounds are metabolites of polyunsaturated fatty acids and are known to have various biological activities that could be relevant to neuroprotection.

The potential neuroprotective mechanisms of epoxy fatty acids may include reducing neuroinflammation, oxidative stress, and excitotoxicity, all of which are implicated in the pathogenesis of Alzheimer's disease. By modulating these pathways, these compounds could help to preserve neuronal function and prevent cell death.

Further investigation is required to specifically evaluate the neuroprotective potential of this compound and to understand its mechanisms of action in the context of neurodegenerative disorders.

Examination of Antioxidant Properties and Scavenging Mechanisms

The antioxidant properties of this compound and related compounds are an area of active research. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are highly reactive molecules that can harm DNA, proteins, and lipids.

The ability of a compound to act as an antioxidant is often related to its chemical structure. For epoxy fatty acids, the presence of the oxirane ring and other functional groups may contribute to their ability to scavenge free radicals and neutralize ROS. By doing so, they can help to mitigate oxidative stress, a condition that is linked to a variety of chronic diseases.

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their ability to inhibit certain enzymes, which is a key mechanism through which many therapeutic agents exert their effects. One area of focus has been the inhibition of enzymes involved in neurotransmission, such as butyrylcholinesterase.

Inhibition of butyrylcholinesterase is a therapeutic strategy for conditions like Alzheimer's disease, as it can help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The ability of this compound to inhibit this enzyme suggests a potential role in modulating cholinergic signaling. The structural features of the molecule, including the epoxy group, likely play a role in its interaction with the active site of the enzyme.

The study of enzyme inhibition by these compounds is crucial for understanding their pharmacological profile and for identifying potential therapeutic applications. Further research is needed to explore the full range of enzymes that can be inhibited by this compound and to determine the clinical relevance of these interactions.

Elucidation of Roles in Cellular Processes and Bioavailability Dynamics

Understanding the roles of this compound in cellular processes and its bioavailability is essential for evaluating its potential as a therapeutic agent. This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its effects on various cellular functions.

cis-9,10-Epoxyoctadecanoic acid is an endogenous metabolite found in plasma and urine. It can be formed from the oxidation of oleic acid by cytochrome P450 enzymes or through non-enzymatic lipid peroxidation. medchemexpress.com The presence of this compound in the body suggests that it may have physiological roles.

The bioavailability of this compound can be influenced by its chemical properties, such as its solubility and stability. For example, its solubility in different solvents, such as DMSO and ethanol, has been characterized to facilitate its use in research. caymanchem.com

At the cellular level, this compound can participate in various processes. Its interactions with cell membranes and intracellular components can affect cell signaling, metabolism, and other vital functions. The study of these interactions is crucial for a comprehensive understanding of the biological activities of this compound.

Investigation of Metabolic Pathway Involvement

The metabolic fate of this compound, also known as cis-9,10-epoxyoctadecanoic acid, is intricately linked to the broader pathways of fatty acid metabolism. Its formation and subsequent degradation are governed by specific enzymatic reactions, primarily involving cytochrome P450 (CYP) enzymes and soluble epoxide hydrolase (sEH).

Formation from Oleic Acid

This compound is an oxidation product of oleic acid. caymanchem.com The epoxidation of the double bond in oleic acid to form the oxirane ring is catalyzed by cytochrome P450 (CYP) isoforms, specifically CYP2C and CYP3A. caymanchem.com This enzymatic conversion has been demonstrated in liver microsomes from rats, rabbits, and humans, confirming the endogenous formation of cis-9,10-epoxyoctadecanoic acid from oleic acid. nih.gov The reaction is dependent on the presence of CYP enzymes, NADPH+H+, and oxygen. nih.gov This pathway is a key route for the generation of epoxy fatty acids from polyunsaturated fatty acids (PUFAs). nih.gov

Hydrolysis by Soluble Epoxide Hydrolase (sEH)

Once formed, this compound is primarily metabolized through hydrolysis by soluble epoxide hydrolase (sEH). nih.gov This enzyme converts the epoxide to its corresponding vicinal diol, in this case, threo-9,10-dihydroxyoctadecanoic acid (threo-DiHODA). nih.govnih.gov The sEH-mediated hydrolysis is considered the major elimination pathway for epoxy fatty acids, converting them into compounds that are generally less biologically active. nih.govnih.gov While other epoxide hydrolases exist, such as microsomal epoxide hydrolase (mEH), sEH is the predominant enzyme responsible for the hydrolytic degradation of fatty acid epoxides in most tissues. nih.gov In isolated rat hepatocytes, cis-9,10-epoxyoctadecanoic acid has been shown to be hydrated into threo-DiHODA, which is then further converted into unidentified metabolites. nih.gov

The central role of sEH in metabolizing epoxy fatty acids has positioned it as a therapeutic target. By inhibiting sEH, the levels of beneficial epoxy fatty acids can be increased, which may have implications for conditions like inflammation and hypertension. endocrine-abstracts.org

Research Findings on Metabolic Pathway Involvement

Detailed studies have elucidated the key steps in the metabolic pathway of this compound. The following table summarizes the findings from research on its formation and degradation.

Involvement of Peroxisome Proliferator-Activated Receptors (PPARs)

While direct interaction of this compound with Peroxisome Proliferator-Activated Receptors (PPARs) is not extensively detailed, PPARs are crucial regulators of lipid and glucose metabolism. mdpi.com These nuclear receptors are activated by fatty acids and their derivatives, leading to the transcriptional regulation of genes involved in fatty acid oxidation. mdpi.comnih.gov Given that this compound is a fatty acid derivative, it is plausible that it or its metabolites could influence PPAR activity, thereby affecting broader metabolic pathways. The induction of peroxisome proliferation by various compounds is mediated by PPARα, which plays a significant role in lipid metabolism. nih.gov

Further research is needed to fully elucidate the specific interactions and effects of this compound on PPAR signaling and its downstream metabolic consequences.

The table below outlines the key enzymes and metabolites in the metabolic pathway of this compound.

Advanced Analytical Techniques in Oxiraneoctanoic Acid Research

Spectrometric Methods

Spectrometric methods are indispensable for probing the molecular structure and concentration of oxiraneoctanoic acid. These techniques measure the interaction of molecules with electromagnetic radiation, providing a fingerprint that is unique to the compound's structure and functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, GC-MS/FID) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, particularly after conversion to more volatile esters (e.g., methyl esters). In GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column. Subsequently, the separated components are fragmented and detected by a mass spectrometer, which provides a unique mass spectrum based on the mass-to-charge ratio of the fragments.

The identification of this compound derivatives is typically achieved by comparing their retention times and mass spectra with those of known standards or by matching the spectra with established libraries such as the NIST Mass Spectral Library. researchgate.netlu.se For instance, the methyl ester of cis-9,10-epoxyoctadecanoic acid (an isomer of this compound) has been identified in various plant extracts using this method. nih.govresearchgate.net

For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is utilized. This technique involves multiple stages of mass analysis, which helps to reduce background noise and improve the limit of detection. For quantification, a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) is often employed due to its high precision and wide linear range for hydrocarbon-containing compounds. researchgate.net The combination of GC-MS for identification and GC-FID for quantification provides a robust analytical workflow. researchgate.net

A critical step in the GC-MS analysis of fatty acids and their epoxides is derivatization. researchgate.netresearchgate.net Carboxylic acids like this compound are often polar and not sufficiently volatile for direct GC analysis. Esterification, typically methylation to form fatty acid methyl esters (FAMEs), is a common derivatization procedure that increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. researchgate.netresearchgate.net

| Analyte Form | Sample Matrix | GC-MS Method | Key Findings | Reference |

|---|---|---|---|---|

| cis-Oxiraneoctanoic acid, 3-octyl-, methyl ester | Methanolic seed extract of Foeniculum vulgare | GC-MS | Identified as a minor component based on retention time and mass spectral library match. | nih.govresearchgate.net |

| Epoxy fatty acid methyl esters (FAMEs) | Oxidized vegetable oils (sunflower, canola) | GC-MS (identification), GC-FID (quantification) | Method developed for simultaneous determination of saturated and unsaturated epoxy and hydroxy FAMEs after transesterification and solid-phase extraction. | researchgate.net |

| Octanoate (B1194180) | Human plasma | GC-MS/MS | A sensitive method was developed for quantifying octanoate enrichment using isobutylation derivatization, achieving a low limit of quantification. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, gCOSY, NOESY) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for the definitive structural elucidation of this compound.

¹H-NMR spectroscopy provides information about the chemical environment of protons. For epoxidized fatty acids, the protons attached to the carbons of the oxirane ring are particularly diagnostic. These epoxy protons typically produce signals in a distinct region of the spectrum, generally between 2.90 and 3.24 ppm. marinelipids.canih.gov The disappearance of signals from olefinic protons (typically found around 5.3-5.5 ppm in the unsaturated precursors) and the appearance of these new signals in the 2.9-3.2 ppm range are strong evidence of epoxidation. researchgate.netmarinelipids.ca

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The carbon atoms of the oxirane ring have characteristic chemical shifts that appear in the range of 55 to 60 ppm. researchgate.net This provides confirmatory evidence for the presence of the epoxy functional group.

Two-dimensional (2D) NMR techniques such as gCOSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to further refine the structure. COSY spectra reveal proton-proton coupling relationships within the molecule, helping to piece together the spin systems of the alkyl chains. NOESY experiments identify protons that are close to each other in space, which is crucial for determining stereochemistry, such as the cis or trans configuration of the substituents on the oxirane ring. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Epoxy protons (-CH-O-CH-) | 2.90 - 3.25 | researchgate.netmarinelipids.canih.gov |

| ¹H | Methylene protons adjacent to epoxy ring (-CH₂-CH-O) | ~1.50 | marinelipids.ca |

| ¹³C | Epoxy carbons (-CH-O-CH-) | 55 - 60 | researchgate.net |

| ¹H | Olefinic protons (-CH=CH-) (in precursor) | ~5.3 - 5.5 | researchgate.netmarinelipids.ca |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

For this compound, FTIR spectroscopy can confirm the presence of both the oxirane ring and the carboxylic acid group. The key characteristic absorption bands include:

Oxirane Ring: The presence of the epoxy group is confirmed by characteristic C-O-C stretching vibrations. These typically appear as peaks in the regions of 1280-1230 cm⁻¹ (symmetric ring breathing) and 950-750 cm⁻¹ (asymmetric and symmetric C-O-C stretching). spectroscopyonline.comsapub.org The band around 820-850 cm⁻¹ is often considered particularly diagnostic for the epoxy ring. researchgate.net

Carboxylic Acid: This group is identified by two main features: a very broad O-H stretching band that appears from 2500 to 3300 cm⁻¹, and a strong C=O (carbonyl) stretching band that occurs between 1700 and 1725 cm⁻¹. libretexts.orgvscht.czlibretexts.org

FTIR analysis is often used in conjunction with other methods. For example, it can be used to monitor the progress of an epoxidation reaction by observing the disappearance of the C=C stretching band (around 3010 cm⁻¹ and 1650 cm⁻¹) of the unsaturated fatty acid precursor and the appearance of the characteristic epoxide bands. sapub.orgresearchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | libretexts.orglibretexts.org |

| 1700 - 1725 (strong) | C=O stretch | Carboxylic Acid | libretexts.orgvscht.cz |

| 1230 - 1280 | C-O-C symmetric ring stretch | Oxirane (Epoxide) | spectroscopyonline.com |

| 820 - 950 | C-O-C asymmetric ring stretch | Oxirane (Epoxide) | researchgate.netspectroscopyonline.comsapub.org |

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from complex mixtures before its identification and quantification. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Product Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a highly versatile and efficient technique for the separation and analysis of fatty acids and their derivatives, including epoxides. nih.govresearchgate.net Unlike GC, HPLC does not require the analyte to be volatile, allowing for the analysis of underivatized carboxylic acids.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water). nih.govresearchgate.net Separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column. This method can effectively separate fatty acids and their epoxides based on differences in polarity, chain length, and the number and position of epoxide rings. nih.govresearchgate.net

Detection in HPLC can be achieved using various detectors. A UV detector can be used, especially after derivatization with a UV-absorbing chromophore to increase sensitivity. nih.gov More advanced detection methods include the Evaporative Light Scattering Detector (ELSD) and Mass Spectrometry (LC-MS), which provide more universal detection and structural information, respectively. nih.govresearchgate.netresearchgate.net

| HPLC Mode | Stationary Phase | Mobile Phase Example | Detection Method | Separation Principle | Reference |

|---|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | C18 | Methanol/Water with 0.05% Acetic Acid | ELSD, ESI-MS | Separates fatty acids and their epoxides based on polarity and the number/position of epoxide rings. | nih.govresearchgate.net |

| Normal-Phase (NP-HPLC) | Silica Gel | Hexane/Isopropanol Gradient | ELSD | Separates various positional isomers of hydroxy and epoxy fatty acids. | researchgate.net |

Interdisciplinary Analytical Approaches

In modern chemical analysis, a single technique is often insufficient to fully characterize a compound in a complex sample. Therefore, interdisciplinary approaches that combine multiple analytical techniques are frequently employed in this compound research.

A common and powerful combination is the coupling of a separation technique with a spectrometric detection method.

GC-MS , as detailed in section 5.1.1, is a prime example of a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

HPLC-MS (or LC-MS) similarly links the separation of non-volatile compounds by HPLC with mass spectrometry. nih.govresearchgate.net This is particularly useful for confirming the molecular weight and structure of the compounds separated by HPLC, providing a higher degree of confidence in their identification. nih.gov

Furthermore, researchers often use a combination of spectroscopic and chromatographic methods to gain a comprehensive understanding of a sample. For instance, a crude extract might first be analyzed by FTIR to identify the functional groups present (e.g., confirming the presence of epoxides and carboxylic acids). researchgate.net Following this initial screening, GC-MS or HPLC would be used to separate the individual components, allowing for the specific identification and quantification of this compound among other compounds. researchgate.net The structural assignment can then be unequivocally confirmed using NMR spectroscopy on the isolated compound. This multi-technique approach ensures accurate and reliable characterization from the initial functional group analysis to the final detailed structural elucidation.

Theoretical and Computational Research in Oxiraneoctanoic Acid Studies

In Silico Predictions for Biological Interaction Dynamics

In silico methods serve as a powerful preliminary step in drug discovery and toxicology, allowing for the rapid screening and characterization of molecules like oxiraneoctanoic acid before undertaking costly and time-consuming laboratory experiments. These computational tools predict how the compound might behave within a biological system.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ontosight.ai This method is frequently used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. mdpi.com The process involves simulating the binding of the ligand within the active site of a receptor, calculating a scoring function to estimate the binding affinity.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available research, the principles are well-established for related epoxy fatty acids. Such studies are crucial for identifying potential protein targets and hypothesizing the compound's mechanism of action. The interaction dynamics, stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the stability and potential biological effect of the ligand-protein complex.

Potential protein targets for epoxy fatty acids, and by extension this compound, often include enzymes involved in lipid metabolism and inflammatory signaling pathways. An illustrative list of such targets that could be investigated for this compound is provided below.

Table 1: Illustrative Protein Targets for Molecular Docking of this compound

| Target Protein Class | Specific Example | Potential Role in Interaction |

|---|---|---|

| Hydrolases | Soluble Epoxide Hydrolase (s-EH) | Metabolism of epoxy fatty acids, modulating their biological activity. |

| Kinases | Peroxisome Proliferator-Activated Receptors (PPARs) | Regulation of lipid metabolism and inflammation. |

| Transferases | Glutathione S-transferases (GSTs) | Detoxification and metabolism pathways. |

This table is illustrative and represents potential targets for this compound based on studies of similar epoxy fatty acids.

The therapeutic potential of any compound is heavily dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico tools are widely used to predict these properties from a molecule's structure, helping to identify candidates with favorable drug-like characteristics early in the development process. researchgate.netsciensage.info These predictive models use quantitative structure-activity relationships (QSARs) and other machine learning algorithms to estimate key pharmacokinetic parameters. researchgate.net

For this compound, specific in silico ADME predictions are not readily found in dedicated studies. However, computational platforms like SwissADME and GastroPlus™ can be used to generate such predictions. sciensage.infonih.gov These tools analyze physicochemical properties like molecular weight, lipophilicity (LogP), water solubility, and polar surface area to forecast a compound's behavior.

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | this compound's compliance would be assessed based on its molecular properties. |

This table provides examples of standard in silico pharmacokinetic predictions and their relevance to a molecule like this compound.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the formation of specific products. For this compound, this involves studying the epoxidation of its unsaturated fatty acid precursor, octadecenoic acid.

The biological properties of an epoxy fatty acid are critically dependent on the precise location (regioselectivity) and three-dimensional orientation (stereoselectivity) of the epoxide ring. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), are employed to model the epoxidation reaction at a quantum-mechanical level. researchgate.netnorthwestern.edu These studies can elucidate the transition states and reaction energy profiles, explaining why a particular isomer is preferentially formed. researchgate.net

The epoxidation of unsaturated fatty acids can be catalyzed by enzymes like cytochrome P450 monooxygenases or achieved through chemical reagents like peroxy acids. nih.govresearcher.life Theoretical studies can model the substrate within the enzyme's active site to explain how the protein environment dictates the reaction's outcome. For instance, the orientation of the fatty acid chain relative to the catalytic center determines which double bond is epoxidized and from which face, leading to specific regio- and stereoisomers. nih.govmdpi.com

Table 3: Factors Influencing Epoxidation Selectivity in Unsaturated Fatty Acids

| Factor | Influence on Selectivity | Computational Approach |

|---|---|---|

| Enzyme Active Site Geometry | Steric constraints guide the fatty acid into a specific orientation for epoxidation. | Molecular docking and molecular dynamics (MD) simulations. |

| Electronic Properties of Double Bond | The electron density of different double bonds can influence their reactivity toward the epoxidizing agent. | DFT calculations of orbital energies and electrostatic potential maps. |

| Nature of the Oxidant | Different epoxidizing agents (e.g., different P450 isozymes, peroxy acids) have inherent selectivity preferences. | Quantum mechanical modeling of the transition state between the alkene and the specific oxidant. |

| Solvent Effects | The surrounding solvent can influence the stability of transition states and intermediates. | Continuum solvation models (like COSMO) or explicit solvent simulations. |

This table outlines the key factors that computational chemistry investigates to understand the selective formation of epoxy fatty acids.

Network Pharmacology Applications for Systems-Level Understanding of Bioactivity

Network pharmacology is an emerging field that aims to understand the effect of a compound on a systems-wide biological level. nih.gov It moves beyond the "one-target, one-drug" paradigm to embrace the complexity of biological systems, where a single compound can interact with multiple targets, influencing entire pathways and networks. researchgate.netnih.gov

For this compound, a network pharmacology approach would begin by identifying its potential protein targets through methods like reverse docking or literature mining. These targets are then mapped onto protein-protein interaction (PPI) networks to identify key biological pathways and processes that might be modulated by the compound.

Although specific network pharmacology studies centered on this compound are not yet prevalent, this methodology holds significant promise for elucidating its potential roles in health and disease. For instance, it could be used to connect this compound to pathways involved in lipid metabolism, inflammation, or cardiovascular signaling, providing a holistic view of its bioactivity. nih.govnih.gov

Table 4: Conceptual Workflow of a Network Pharmacology Study for this compound

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Target Identification | Predict potential protein targets of this compound using databases and in silico prediction tools. | A list of candidate protein targets. |

| 2. Network Construction | Build a protein-protein interaction (PPI) network using the identified targets. | A visual network showing the interactions between the primary targets and their associated proteins. |

| 3. Pathway Enrichment Analysis | Analyze the network to identify significantly enriched biological pathways (e.g., KEGG pathways, Gene Ontology terms). | Identification of key signaling pathways (e.g., MAPK signaling, lipid metabolism) potentially modulated by the compound. |

| 4. Network Analysis & Hypothesis Generation | Identify key hub proteins and modules within the network to formulate hypotheses about the compound's mechanism of action. | A systems-level hypothesis of how this compound exerts its biological effects. |

This table illustrates the typical steps in a network pharmacology study and how they could be applied to understand the bioactivity of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Octadecenoic acid |

| Linoleic acid |

Structure Activity Relationship Sar Studies and Derivative Research

Systematic Modification and Characterization of Oxiraneoctanoic Acid Analogues

The systematic modification of the this compound structure is a key strategy to probe its structure-activity relationships (SAR). This involves making controlled changes to different parts of the molecule—the oxirane ring, the octanoic acid chain, and the terminal carboxylic acid group—and then characterizing the new analogues to determine how these changes affect their properties.

The synthesis of analogues typically begins with a foundational structure, such as octanoic acid, which is then subjected to a series of chemical reactions, including epoxidation to create the characteristic oxirane ring and potentially esterification. ontosight.ai Analogues can be generated by:

Altering the length of the carboxylic acid chain: Modifying the eight-carbon chain of octanoic acid can influence the molecule's lipophilicity and spatial orientation, which are critical for its interaction with biological targets.

Introducing different functional groups: Substituents can be added to the carbon chain to alter electronic properties, polarity, and steric profile.

Modifying the oxirane ring: While the epoxide is the defining feature, its position on the chain can be varied, or it can be replaced with other functional groups to assess its importance for biological activity.

A comprehensive program for developing analogues of a lead compound, such as an antitumor agent, often involves dissecting the parent structure into distinct regions and making systematic chemical alterations in each. nih.gov For instance, researchers might explore the effects of adding different substituents (e.g., halogens, methyl groups, methoxy (B1213986) groups) at various positions to map out the electronic and steric requirements for activity. nih.gov

Once synthesized, these analogues are subjected to rigorous characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry to confirm their chemical structures. rsc.org Following characterization, their biological activities are evaluated to build a comprehensive SAR profile, which helps in identifying the key structural features responsible for the desired effects.

Comparative Biological Activity of Stereoisomers (e.g., cis- vs. trans- forms)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of compounds, as interactions with enzymes and receptors are highly specific. For this compound, the substituents around the oxirane ring can be arranged in a cis or trans configuration.

Cis-isomer: The substituent groups are on the same side of the molecule's plane. ontosight.ai

Trans-isomer: The substituent groups are on opposite sides.

This difference in spatial arrangement can significantly impact how the molecule fits into the binding site of a biological target. Research has identified both cis- and trans-isomers of this compound derivatives in various contexts. researchgate.netaocs.org For example, the cis-form of this compound, 3-octyl-, methyl ester has been identified in plant extracts and was reported to exhibit inhibitory effects against various bacterial strains. researchgate.net

While direct comparative studies on the biological activities of cis- versus trans-oxiraneoctanoic acid are not extensively detailed in available research, the principle that stereoisomers can have different potencies is well-established for other classes of molecules.

Resveratrol: Studies comparing cis- and trans-resveratrol have shown that while both isomers can possess antiproliferative activity against cancer cells, the trans-isomer is often more effective. mdpi.com

Carotenoids: In in-vitro studies, 9-cis β-carotene demonstrated higher antioxidant potency than its all-trans counterpart, suggesting that the cis configuration can enhance reactivity. nih.gov

Schiff Bases: For certain anticonvulsant compounds, the cis isomers exhibited higher potency in suppressing seizures compared to their trans forms, possibly due to a better conformational fit with target receptors. nih.gov

These examples underscore the importance of stereochemistry. The differential activity between isomers highlights that a specific three-dimensional shape is often required for optimal biological function, a principle that is fundamental to the study of this compound and its derivatives.

Impact of Esterification on Research Findings (e.g., methyl esters)

Esterification is a common chemical modification applied to carboxylic acids like this compound, most frequently converting them into methyl esters. This process involves reacting the carboxylic acid group (-COOH) with an alcohol (e.g., methanol) to form an ester (-COOCH₃). ontosight.ai This modification is prevalent in the study of epoxy fatty acids and has a significant impact on research for several reasons.

Analytical Purposes: Fatty acids are often converted to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This derivatization increases the volatility of the compounds, making them more suitable for GC analysis and allowing for their separation, identification, and quantification in complex mixtures. nih.govnih.gov

Synthetic Utility: Epoxidized FAMEs serve as valuable bio-based building blocks. They are used as intermediates in the synthesis of other molecules and as primary components in the development of sustainable materials like bio-based epoxy resins and polymers. ontosight.aimdpi.com

Influence on Physicochemical Properties: Esterification significantly alters the properties of the molecule, which can directly influence experimental outcomes and potential applications.

Viscosity: Methyl esters of fatty acids have viscosities that are an order of magnitude lower than their corresponding triglyceride forms. researchgate.net Among different FAMEs, methyl vernoleate (an epoxy fatty acid ester) exhibits higher viscosity compared to others, a property attributed to the increased polarity imparted by the oxirane ring. researchgate.net

Oxidative Stability: The presence of the epoxy group in the form of a methyl ester can confer high stability against oxidation. Methyl vernoleate, for instance, is very stable toward oxidation, a stark contrast to other unsaturated FAMEs that may oxidize rapidly. researchgate.net

Biological Relevance: The conversion to an ester can also affect how the molecule is processed biologically. The soluble epoxide hydrolase (sEH), a key enzyme in regulating the levels of epoxy fatty acids in the body, has been found to hydrolyze lipid epoxides whether they are in the form of free fatty acids, amides, or esters. researchgate.net This indicates that the biological machinery can process these esterified forms, which is an important consideration when studying their effects in biological systems.

| Property | Impact of Esterification (to Methyl Ester) | Research Implication |

| Volatility | Increased | Enables analysis by Gas Chromatography (GC). nih.gov |

| Viscosity | Significantly Lowered | Useful as reactive diluents in coating formulations. researchgate.net |

| Oxidative Stability | Enhanced (for epoxy esters) | Important for material stability and shelf-life. researchgate.net |

| Biological Processing | Can be hydrolyzed by enzymes like sEH | Allows esters to be used as prodrugs or active agents in biological studies. researchgate.net |

Structure-Based Approaches for Rational Design of Novel Compounds

Rational drug design is a modern strategy that uses the three-dimensional structure of biological targets to design and develop new, highly specific therapeutic agents. nih.gov This approach is particularly relevant for developing inhibitors of enzymes that metabolize epoxy fatty acids, thereby increasing the concentration of these beneficial lipids in the body. researchgate.net

A prime example is the design of inhibitors for soluble epoxide hydrolase (sEH). The sEH enzyme degrades epoxy fatty acids, so inhibiting it is a therapeutic strategy for treating conditions like pain and cardiovascular disease. researchgate.netnih.gov Structure-based design has been instrumental in creating potent sEH inhibitors by mimicking the structure of natural epoxy fatty acids.

One of the first-generation sEH inhibitors, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) , was designed as a mimic of the epoxy fatty acid 14,15-EET. Its design illustrates the core principles of a structure-based approach: nih.gov

Aliphatic Chain Mimic: A dodecanoic acid component mimics the long fatty acid chain.

Hydrophobic End Mimic: An adamantane (B196018) group serves as a mimic for the hydrophobic ω-end of the fatty acid.

Epoxide Mimic: A central urea (B33335) group acts as a stable mimic of the reactive epoxide ring and is crucial for binding to and inhibiting the sEH enzyme.

This rational design strategy, based on the structure of the natural substrate, led to a potent inhibitor. nih.gov Subsequent generations of inhibitors have refined this scaffold to improve properties like metabolic stability and oral bioavailability, replacing the adamantane with more stable chemical groups. nih.gov This iterative process of design, synthesis, and biological evaluation is the hallmark of structure-based drug design. nih.gov While specific examples starting from the this compound scaffold itself are not prominent, the principles demonstrated in the design of sEH inhibitors provide a clear blueprint for how such a rational design program could be applied to create novel compounds based on the this compound structure.

Future Directions and Emerging Research Avenues for Oxiraneoctanoic Acid

Integration with Systems Biology Approaches

The complexity of biological systems requires an integrated approach to understand the roles of specific metabolites. Systems biology, which combines computational modeling with high-throughput experimental data, offers a powerful framework for elucidating the function of oxiraneoctanoic acid. Future research in this area will likely focus on integrating multi-omics data to build predictive models of the compound's biological activities.

A key avenue will be the use of chemical-protein association data from comprehensive databases like CompTox and ToxCast to construct protein-protein association networks. scispace.com This approach can help predict the potential protein targets of this compound and identify the biological pathways it may influence. By mapping the interactions of this compound, researchers can move from a reductionist view to a holistic understanding of its effects on cellular networks. nih.gov Computational systems toxicology models could be developed to explore its molecular mechanisms and predict potential biological impacts without extensive animal testing. scispace.com

Table 1: Proposed Systems Biology Approaches for this compound Research

| Research Approach | Objective | Potential Tools and Methodologies | Expected Outcome |

| Interactome Mapping | Identify protein and gene interaction networks affected by this compound. | Protein-Protein Association Networks (PPANs), Yeast Two-Hybrid Screens, Affinity Purification-Mass Spectrometry. | A detailed map of the compound's molecular interactions, revealing its primary cellular targets and pathways. |

| Flux Balance Analysis (FBA) | Model how this compound perturbs metabolic pathways within a cell or organism. | Genome-Scale Metabolic Models (GEMs), Isotopic labeling studies. | Quantitative insights into how the compound alters metabolic fluxes and cellular resource allocation. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of this compound derivatives based on their chemical structure. | Computational chemistry software, Machine learning algorithms. | Guidance for the rational design of novel analogs with enhanced or specific biological activities. |

| Multi-Omics Integration | Integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of cellular responses. | Web-based platforms like MetaboAnalyst, Pathway analysis software (e.g., KEGG). nih.gov | A holistic view of the dynamic cellular processes regulated by this compound, bridging genotype to phenotype. springernature.com |

Advanced Biorefinery and Sustainable Production Research

The growing demand for sustainable and green chemical production processes necessitates new approaches for synthesizing compounds like this compound. Advanced biorefineries, which convert biomass and organic waste into valuable chemicals, represent a promising frontier. Future research will likely concentrate on developing integrated processes that use renewable feedstocks to produce this compound and its derivatives.

One promising strategy involves the catalytic upgrading of carboxylic acids derived from microbial fermentation of waste biomass. advancedbiofuelsusa.infoadvancedbiofuelsusa.info Research can be directed towards converting biomass-derived octanoic acid into value-added products. rsc.org For instance, technologies are being developed to convert octanoic acid into 1-octene (B94956) using dual-bed catalyst systems, a process that significantly lowers CO2 emissions compared to petroleum-based methods. rsc.org Similar catalytic strategies could be adapted for the selective epoxidation of bio-based octanoic acid to yield this compound. The development of such processes could position this compound as a key platform chemical in a circular bio-economy, finding applications in polymers, resins, and pharmaceuticals. ontosight.aiontosight.ai

Exploration of Novel Biocatalytic Pathways for Biosynthesis

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net The exploration of novel biocatalytic routes for the synthesis of this compound is a key emerging research area. This involves the discovery of new enzymes and the engineering of existing ones to create efficient and highly selective production pathways.

A primary focus will be on enzymes that can act on fatty acid substrates. The lipoxygenase (LOX) pathway, which naturally converts polyunsaturated fatty acids like linoleic and linolenic acid into a variety of oxygenated compounds, serves as an excellent model. mdpi.com Future work could involve prospecting for novel lipoxygenases or epoxidases that have activity on shorter-chain fatty acids like octanoic acid. Furthermore, directed evolution and protein engineering techniques could be employed to modify the substrate specificity and catalytic efficiency of known enzymes, tailoring them for the specific production of this compound. researchgate.net The development of multi-enzyme cascades, where several biocatalytic steps are performed in a single pot, could further streamline the synthesis from simple renewable precursors. researchgate.net

Development of Advanced Analytical Platforms for Metabolomic Profiling